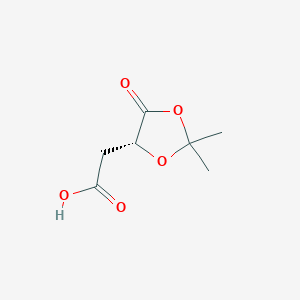

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

描述

属性

IUPAC Name |

2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOCLIWDMZKBZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445646 | |

| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113278-68-5 | |

| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

CAS Number: 113278-68-5

This technical guide provides a comprehensive overview of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a significant chiral building block in modern organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its chemical structure incorporates a dioxolane ring, which serves as a protecting group for the hydroxyl and one of the carboxyl groups of (R)-malic acid. This protection strategy allows for selective reactions at the remaining carboxylic acid function.

Table 1: Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 113278-68-5 | [2] |

| Molecular Formula | C₇H₁₀O₅ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| Melting Point | 108-112 °C | [2] |

| Appearance | Solid | [2] |

| Optical Activity | [α]20/D −3.5°, c = 1 in chloroform | [2] |

| InChI Key | IDQOCLIWDMZKBZ-SCSAIBSYSA-N | [2] |

| SMILES | CC1(C)O--INVALID-LINK--C(=O)O1 | [2] |

Spectral data, including ¹H NMR, ¹³C NMR, and FTIR, are available for this compound and are crucial for its characterization.[3][4]

Synthesis

The primary synthetic route to this compound involves the acid-catalyzed reaction of (R)-malic acid with an acetone equivalent, typically 2,2-dimethoxypropane. This reaction forms the dioxolane ring, protecting the hydroxyl group and one of the carboxylic acid groups.

Synthesis Workflow

Caption: Synthesis of the target compound from (R)-malic acid.

Experimental Protocol

The following protocol is adapted from the synthesis of the (S)-enantiomer.[5]

Materials:

-

(R)-Malic acid

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetone (solvent)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of (R)-malic acid in acetone, add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) until the mixture is neutralized.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain a white solid.[5]

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its primary application lies in providing a chiral scaffold that can be elaborated into various active pharmaceutical ingredients (APIs).

Role as a Chiral Precursor

Caption: General application as a chiral building block in synthesis.

This compound serves as a precursor in the synthesis of:

-

(R)-Isoserine: A non-proteinogenic amino acid that is a component of some natural products and a precursor to other chiral molecules.

-

Blepharismone: A mating pheromone of the ciliate Blepharisma japonicum.

-

Glucagon Receptor Antagonists: These are potential therapeutic agents for the treatment of type 2 diabetes.

While specific drug names are not always directly linked to this intermediate in publicly available literature, its role as a chiral synthon is crucial for creating the precise stereochemistry required for biological activity in these classes of compounds.

Signaling Pathways

There is no evidence in the current scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate, and it is not expected to possess significant biological activity itself. The final products synthesized from this building block are the molecules designed to interact with biological targets such as receptors or enzymes.

Safety and Handling

Table 2: Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |

Standard laboratory safety protocols should be followed when handling this compound. It should be used in a well-ventilated area, and appropriate personal protective equipment should be worn to avoid contact with skin and eyes and to prevent inhalation.

Conclusion

This compound is a key chiral intermediate with significant applications in the stereoselective synthesis of complex organic molecules. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for researchers and professionals in the pharmaceutical industry engaged in the discovery and development of new drugs. The synthetic protocol is straightforward, and the compound's properties are well-documented, facilitating its use in a variety of synthetic strategies.

References

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 95 113278-68-5 [sigmaaldrich.com]

- 3. This compound(113278-68-5) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a valuable chiral building block in the synthesis of various pharmaceutical compounds. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of its application in a relevant synthetic pathway.

Core Physical and Chemical Properties

This compound is a solid, chiral carboxylic acid.[1] Its key role in organic synthesis stems from its ability to introduce a specific stereochemistry into a target molecule. It is notably used as a starting material for the synthesis of (R)-isoserine, which is a component of some glucagon receptor antagonists, and other biologically active molecules like blepharismone.[1]

Quantitative Physical Properties

The following table summarizes the available experimental and predicted physical property data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₅ | |

| Molecular Weight | 174.15 g/mol | [1] |

| CAS Number | 113278-68-5 | [1] |

| Appearance | Solid | |

| Melting Point | 108-112 °C | |

| Boiling Point (Predicted) | 326.5 ± 25.0 °C at 760 mmHg | |

| Optical Rotation | [α]₂₀/D −3.5° (c = 1 in chloroform) | |

| pKa (Predicted) | 3.84 ± 0.10 | |

| Water Solubility (Predicted) | 1000 mg/mL |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed. A capillary tube is sealed at one end and the open end is pressed into the powder to pack a small amount of the sample (2-3 mm in height).

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral molecules in solution.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, such as chloroform (e.g., 1 g/100 mL).

-

Apparatus: A polarimeter is used for this measurement. The instrument is first calibrated with the pure solvent to determine the zero point.

-

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 decimeter). Any air bubbles in the cell must be removed. The cell is placed in the polarimeter.

-

Rotation Reading: Monochromatic light (typically the sodium D-line at 589 nm) is passed through the sample. The analyzer is rotated until the light intensity matches the reference, and the observed angle of rotation (α) is recorded.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters. The temperature and wavelength used are also reported.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Apparatus: A pH meter with a calibrated electrode and a burette are required.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of the acid.

-

pH Measurement: The pH of the solution is measured and recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (the half-equivalence point). This point corresponds to the midpoint of the steepest part of the curve.

Synthetic Application Workflow

This compound is a key chiral starting material. Its utility is demonstrated in the synthesis of (R)-isoserine, an important building block for various biologically active molecules. The following diagram illustrates the logical workflow of this synthetic transformation.

Caption: Synthetic pathway from the title compound to (R)-isoserine.

References

An In-depth Technical Guide to (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a significant chiral building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties

This compound is a chiral heterocyclic compound. Its molecular weight is 174.15 g/mol , and its empirical formula is C₇H₁₀O₅.[1][2][3] This compound is typically a solid at room temperature.[2]

| Property | Value | Source |

| Molecular Weight | 174.15 g/mol | [1][2][3] |

| Empirical Formula | C₇H₁₀O₅ | [1][2] |

| CAS Number | 113278-68-5 | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 108-112 °C | [2] |

| Optical Activity | [α]20/D −3.5°, c = 1 in chloroform | [2] |

| Purity | Typically ≥95% | [1][2] |

For the enantiomer, (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, detailed crystallographic data has been reported:

| Crystal Data Parameter | Value | Source |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁ | [4] |

| a | 5.2406 (11) Å | [4] |

| b | 7.8236 (14) Å | [4] |

| c | 9.718 (2) Å | [4] |

| β | 94.20 (2)° | [4] |

| Volume | 397.37 (14) ų | [4] |

| Z | 2 | [4] |

| Density (calculated) | 1.455 Mg m⁻³ | [4] |

Synthesis Protocol

The synthesis of the enantiomeric form, (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, has been documented and provides a reliable method that can be adapted for the (R)-enantiomer by utilizing (R)-malic acid as the starting material. The protocol involves the reaction of (S)-malic acid with 2,2-dimethoxypropane using p-toluenesulfonic acid (p-TsOH) as a catalyst.[4]

Experimental Methodology:

-

Reactant Preparation: (S)-malic acid is dissolved in a suitable solvent.

-

Reaction: 2,2-dimethoxypropane and a catalytic amount of p-TsOH are added to the solution.

-

Reaction Conditions: The mixture is stirred, likely at room temperature, until the reaction is complete.

-

Work-up: The reaction mixture is quenched and extracted with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated to yield the final product as a white solid.[4]

The following diagram illustrates the general workflow for the synthesis:

Caption: General synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its preserved chirality is essential for the stereospecific synthesis of complex target compounds.

Key Applications:

-

Synthesis of (R)-Isoserine: This compound is a starting material for the synthesis of (R)-isoserine, which is a component of glucagon receptor antagonists.[1] Glucagon receptor antagonists are investigated for their potential in treating metabolic disorders.

-

Pheromone Synthesis: It is used in the synthesis of blepharismone, a mating pheromone of Blepharisma japonicum.[1]

The role of this molecule as a synthetic intermediate is depicted in the following diagram:

Caption: Logical relationships of this compound as a synthetic intermediate.

Safety and Handling

According to safety information, this compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound.[2]

| Hazard Information | |

| Signal Word | Warning |

| Hazard Codes | H315, H319, H335 |

| Precautionary Codes | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

| Target Organs | Respiratory system |

This technical guide provides a summary of the available information on this compound. For further details, researchers are encouraged to consult the cited literature.

References

- 1. (R)-(-)-2,2-二甲基-5-氧-1,3-二噁戊环-4-乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 95 113278-68-5 [sigmaaldrich.com]

- 3. free samples NO.1 factory this compound, CasNo.113278-68-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a versatile chiral building block, holds significant importance in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its rigid dioxolane structure, derived from (R)-malic acid, provides a defined stereochemical framework crucial for the enantioselective synthesis of complex molecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in its effective utilization.

Chemical Structure and Identification

The structure of this compound is characterized by a five-membered dioxolane ring fused with a lactone and bearing an acetic acid side chain. The stereochemistry at the C4 position is of the (R)-configuration.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-((4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid |

| CAS Number | 113278-68-5[1][2][3] |

| Molecular Formula | C₇H₁₀O₅[1][2][3] |

| Molecular Weight | 174.15 g/mol [1][2][3] |

| SMILES | CC1(C)O--INVALID-LINK--C(=O)O1 |

| InChI Key | IDQOCLIWDMZKBZ-SCSAIBSYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties is presented below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | 95-98 °C or 108-112 °C[4] | [4] |

| Optical Activity | [α]²⁰/D = -3.5° (c=1 in chloroform)[1][2] | [1][2] |

| Purity | Typically ≥95% | [2] |

Spectroscopic Data

While specific spectra are proprietary to various suppliers, typical spectral characteristics are as follows. Researchers should always acquire their own data for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (δ) in CDCl₃:

-

-COOH: A broad singlet typically in the region of 10-12 ppm.

-

-CH- (on dioxolane ring): A triplet or doublet of doublets around 4.5-5.0 ppm.

-

-CH₂- (acetic acid): Two doublets of doublets (diastereotopic protons) between 2.5-3.5 ppm.

-

-CH₃ (gem-dimethyl): Two singlets for the non-equivalent methyl groups, typically between 1.4-1.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (δ) in CDCl₃:

-

-C=O (lactone): ~170-175 ppm.

-

-C=O (carboxylic acid): ~175-180 ppm.

-

Quaternary Carbon (gem-dimethyl): ~110-115 ppm.

-

-CH- (on dioxolane ring): ~70-75 ppm.

-

-CH₂- (acetic acid): ~35-40 ppm.

-

-CH₃ (gem-dimethyl): Two distinct signals around 25-30 ppm.

-

IR (Infrared) Spectroscopy

-

Expected Characteristic Absorptions (cm⁻¹):

-

O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹.

-

C=O stretch (lactone): Strong absorption around 1800-1820 cm⁻¹.

-

C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹.

-

C-O stretch: Multiple strong bands in the 1000-1300 cm⁻¹ region.

-

Synthesis

The most common and efficient method for the synthesis of this compound involves the acid-catalyzed acetalization of (R)-malic acid.

Experimental Protocol: Synthesis from (R)-Malic Acid

This protocol is based on the well-established method for the synthesis of the corresponding (S)-enantiomer and is applicable for the (R)-enantiomer.

Materials:

-

(R)-Malic acid

-

2,2-Dimethoxypropane or Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Hexane or Pentane (for crystallization)

Procedure:

-

A suspension of (R)-malic acid in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if using acetone and toluene).

-

An excess of 2,2-dimethoxypropane (typically 2-3 equivalents) is added to the suspension.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, to afford the title compound as a crystalline solid.

Applications in Asymmetric Synthesis

This compound is a valuable chiral precursor for the synthesis of various enantiomerically pure compounds. A notable application is in the synthesis of (R)-isoserine.

Experimental Workflow: Synthesis of (R)-Isoserine

The following workflow outlines the key transformations from the title compound to (R)-isoserine.

Caption: Synthetic pathway from (R)-malic acid to (R)-isoserine.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block for modern asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups enable the efficient construction of complex, enantiomerically pure molecules, making it an invaluable tool for researchers in drug discovery and development. The detailed information and protocols provided in this guide aim to facilitate its effective application in the laboratory.

References

- 1. This compound 95 113278-68-5 [sigmaaldrich.com]

- 2. This compound 95 113278-68-5 [sigmaaldrich.com]

- 3. (R)-(-)-2,2-二甲基-5-氧-1,3-二噁戊环-4-乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. free samples NO.1 factory this compound, CasNo.113278-68-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid synonyms

An In-Depth Technical Guide to (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: Synthesis, Properties, and Applications in Chiral Drug Development

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and key applications, with a focus on the scientific principles and practical considerations that underpin its use.

Introduction

This compound is a versatile chiral intermediate prized for its role in the enantioselective synthesis of complex molecules. Its rigid dioxolanone ring structure, derived from (R)-malic acid, provides a well-defined stereochemical framework that is instrumental in the construction of chiral centers in target molecules. This guide will explore the synthesis of this compound, its key characteristics, and its application in the synthesis of biologically active compounds.

Part 1: Nomenclature and Identification

A clear and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several synonyms and unique identifiers, which are crucial for accurate database searches and procurement.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid |

| Common Synonyms | [(4R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid[1] |

| (R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic | |

| [(R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid[1] | |

| 2-((R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid[1] | |

| CAS Number | 113278-68-5[2] |

| Molecular Formula | C₇H₁₀O₅[2] |

| Molecular Weight | 174.15 g/mol [2] |

| InChI Key | IDQOCLIWDMZKBZ-SCSAIBSYSA-N[2] |

| SMILES | CC1(C)O--INVALID-LINK--C(=O)O1[2] |

Part 2: Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the acid-catalyzed acetalization of (R)-malic acid with an acetone equivalent. This method is advantageous as it starts from a readily available and enantiomerically pure natural product.

Synthetic Workflow

The overall transformation is a protection reaction where the hydroxyl and one of the carboxyl groups of (R)-malic acid react to form a cyclic acetal and an ester, respectively.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the corresponding (S)-enantiomer and is expected to yield the (R)-enantiomer with high fidelity.[3]

Materials:

-

(R)-Malic acid

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous acetone

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-malic acid in anhydrous acetone.

-

Reagent Addition: Add 2,2-dimethoxypropane to the solution. This serves as both a reactant and a water scavenger.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate. The acid protonates the carbonyl oxygen of the carboxylic acid and the hydroxyl group, facilitating nucleophilic attack.

-

Reaction: Stir the mixture at room temperature or gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validation: The enantiomeric purity of the final product should be confirmed by measuring its specific optical rotation and comparing it with the literature value. The structure should be confirmed by spectroscopic methods (NMR, IR).

Reaction Mechanism

The formation of the dioxolanone ring proceeds through an acid-catalyzed intramolecular esterification and acetal formation.

Caption: Simplified mechanism of acid-catalyzed dioxolanone formation.

The mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl. The resulting intermediate reacts with 2,2-dimethoxypropane to form the acetal, followed by ring closure to yield the final product. The use of an anhydrous solvent and a water scavenger like 2,2-dimethoxypropane is crucial to drive the equilibrium towards the product side.[4][5]

Part 3: Physicochemical and Spectroscopic Data

A thorough characterization of the compound is essential for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | 108-112 °C | [2] |

| Optical Activity | [α]20/D −3.5°, c = 1 in chloroform | [2] |

Table 3: Spectroscopic Data

| Spectroscopy | Key Features | Source |

| ¹H NMR | Characteristic peaks for the methyl groups of the acetal, the methylene protons of the acetic acid side chain, and the methine proton on the dioxolanone ring. | [6] |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon of the acetal, and the other carbons in the molecule. | [6] |

| FTIR | Strong absorption bands for the C=O stretching of the ester and carboxylic acid, and C-O stretching vibrations. | [6] |

Part 4: Applications in Chiral Synthesis

This compound is a valuable chiral synthon. Its protected diacid functionality and defined stereocenter make it an ideal starting material for the synthesis of various complex chiral molecules.

Case Study 1: Synthesis of (R)-Isoserine

(R)-Isoserine is a non-proteinogenic amino acid and a component of some natural products. It has also been investigated as a building block for glucagon receptor antagonists.[7]

Caption: Synthetic route to (R)-Isoserine.

In this synthetic route, the carboxylic acid functionality of the starting material is converted to an isocyanate via a Curtius rearrangement. Subsequent hydrolysis of the isocyanate and the dioxolanone ring yields (R)-isoserine. The stereochemistry at the C4 position of the dioxolanone is directly transferred to the corresponding stereocenter in the final product.

Case Study 2: Synthesis of Blepharismone

Blepharismone is a mating pheromone of the ciliate Blepharisma japonicum. The synthesis of this natural product highlights the utility of our title compound in constructing complex chiral architectures.[7] The synthesis involves multiple steps where the chiral backbone provided by this compound is elaborated to form the final natural product. The specific stereochemistry of the starting material is crucial for obtaining the correct enantiomer of blepharismone.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward preparation from (R)-malic acid, coupled with its well-defined stereochemistry, makes it an attractive starting material for the enantioselective synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for its effective use in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound(113278-68-5) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound 95 113278-68-5 [sigmaaldrich.com]

In-depth Technical Guide: Spectral Analysis of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for the chiral building block, (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its thorough characterization essential for quality control and process development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectral data for this compound. It is important to note that the NMR and IR spectra for the (R) and (S) enantiomers are identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.50 | Singlet | 3H | gem-Dimethyl (CH₃) |

| 1.62 | Singlet | 3H | gem-Dimethyl (CH₃) |

| 2.95 | Doublet of doublets (dd), J=17.5, 5.0 Hz | 1H | CH₂-COOH (diastereotopic H) |

| 3.15 | Doublet of doublets (dd), J=17.5, 3.0 Hz | 1H | CH₂-COOH (diastereotopic H) |

| 4.75 | Triplet (t), J=4.0 Hz | 1H | O-CH-CH₂ |

| ~9.5 (broad) | Singlet | 1H | COOH |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 25.4 | gem-Dimethyl (CH₃) |

| 26.7 | gem-Dimethyl (CH₃) |

| 36.4 | CH₂-COOH |

| 73.9 | O-CH-CH₂ |

| 109.9 | C(CH₃)₂ |

| 170.8 | C=O (lactone) |

| 175.3 | COOH |

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FT-IR) Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 2995, 2945 | C-H stretch (Aliphatic) |

| 1825 | C=O stretch (Lactone, five-membered ring) |

| 1710 | C=O stretch (Carboxylic Acid) |

| 1385, 1375 | C-H bend (gem-Dimethyl) |

| 1215, 1165 | C-O stretch (Acetal and Ester) |

Mass Spectrometry (MS)

Table 4: Electrospray Ionization Mass Spectrometry (ESI-MS) Data (Negative Ion Mode)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 173.04 | [M-H]⁻ |

| 129.05 | [M-H - CO₂]⁻ |

| 115.03 | [M-H - COOH - H]⁻ |

| 99.04 | [M-H - C₃H₄O₂]⁻ (from ring fragmentation) |

| 59.01 | [CH₃COO]⁻ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added to serve as an internal reference standard (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were accumulated with a 2-second relaxation delay, using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. A background spectrum of the clean, empty crystal was acquired prior to the sample measurement.

Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: The sample was dissolved in a mixture of methanol and water (1:1 v/v) to a final concentration of approximately 10 µg/mL.

Data Acquisition: Mass spectra were obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The capillary voltage was set to -3.5 kV, and the source temperature was maintained at 120°C.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Caption: Spectroscopic Analysis Workflow.

Caption: Logical Relationships in Structural Elucidation.

An In-Depth Technical Guide on the Safety and Handling of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (CAS No. 113278-68-5), a key chiral building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided in the table below. This data is essential for the safe handling, storage, and use of the compound.

| Property | Value |

| Molecular Formula | C₇H₁₀O₅[1][2] |

| Molecular Weight | 174.15 g/mol [1][2] |

| Appearance | Solid[1][2] |

| Melting Point | 108-112 °C[1][2] |

| Optical Activity | [α]20/D −3.5°, c = 1 in chloroform[1][2] |

| Flash Point | Not applicable[1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] A summary of its classification and associated hazard statements is presented below.

| GHS Classification | Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1][3][4] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][3][4] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][3][4] |

Precautionary Statements: [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

General Laboratory Handling Protocol

Due to its classification as a skin, eye, and respiratory irritant, a stringent handling protocol is mandatory. The following is a general experimental protocol for the safe handling of this compound in a laboratory setting.

3.1. Risk Assessment and Preparation Before handling, a thorough risk assessment should be conducted.[5] This includes evaluating the quantity of the substance to be used, the potential for dust generation, and the adequacy of existing engineering controls. Ensure that a Safety Data Sheet (SDS) is readily available and that all personnel are familiar with its contents. The work area should be clean and uncluttered.

3.2. Personal Protective Equipment (PPE) The following PPE must be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[1][3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, especially when handling the powder outside of a ventilated enclosure.[1][3] |

| Protective Clothing | A laboratory coat and closed-toe shoes.[6] |

3.3. Weighing and Transfer

-

Perform all weighing and transfer operations in a chemical fume hood or a powder weighing station to minimize inhalation exposure.[7]

-

Use a spatula to carefully transfer the solid from its container to a tared weighing vessel.

-

Avoid creating dust clouds. If the powder is fine and prone to becoming airborne, handle it with extra care.

-

Close the container tightly immediately after use.

3.4. Dissolution

-

When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

-

If the dissolution process requires heating or agitation, ensure this is done in a closed or contained system to prevent the release of vapors or aerosols.

3.5. Waste Disposal

-

Dispose of all waste materials, including empty containers, contaminated PPE, and residual chemical, in accordance with local, state, and federal regulations.

-

Contaminated materials should be placed in a sealed, labeled waste container.

Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Thermal decomposition can produce carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the skin and eyes. Wear appropriate PPE.[10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[10]

-

Containment and Cleanup: Carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[9]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows and decision-making processes.

Caption: A workflow for the standard operating procedure of handling this compound.

Caption: A decision tree for first-aid measures following exposure to this compound.

Caption: A workflow for the proper disposal of waste generated from the use of this compound.

References

- 1. This compound 95 113278-68-5 [sigmaaldrich.com]

- 2. (R)-(-)-2,2-二甲基-5-氧-1,3-二噁戊环-4-乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-(-)-2,2-二甲基-5-氧-1,3-二噁戊环-4-乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proposal of a new risk assessment method for the handling of powders and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. uwm.edu [uwm.edu]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. aksci.com [aksci.com]

Technical Guide on (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including (R)-isoserine, a glucagon receptor antagonist. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes qualitative information, data from structurally similar compounds, and established methodologies to provide a practical resource for laboratory work.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₅ | N/A |

| Molecular Weight | 174.15 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 108-112 °C | [1] |

| Optical Activity | [α]20/D -3.5° (c=1 in chloroform) | [1] |

Solubility Profile

The following table summarizes the expected solubility based on general principles of organic chemistry ("like dissolves like") and data for structurally analogous compounds. Note: These are qualitative estimations and should be experimentally verified.

| Solvent | Chemical Formula | Predicted Solubility | Rationale/Supporting Data |

| Water | H₂O | Low | The related compound 2,2-Dimethyl-1,3-dioxolane is reported to be insoluble in water. The presence of the carboxylic acid group may slightly increase aqueous solubility, but the overall molecule retains significant nonpolar character. |

| Chloroform | CHCl₃ | Soluble | The optical activity of the compound is measured in chloroform, confirming its solubility. |

| Methanol | CH₃OH | High | A structurally similar compound, 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid, exhibits high solubility in methanol. |

| Ethanol | C₂H₅OH | High | Alcohols are generally good solvents for organic acids. |

| Acetone | C₃H₆O | Soluble | A common polar aprotic solvent for organic compounds of this nature. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. The related 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is highly soluble in DMSO. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Often used as a solvent for extraction and purification of similar compounds. |

| Diethyl Ether | (C₂H₅)₂O | Moderately Soluble | A common solvent for organic reactions and extractions. |

| Toluene | C₇H₈ | Low to Moderately Soluble | Used in the synthesis of related isoserine derivatives, suggesting some degree of solubility, particularly at elevated temperatures. |

| Hexane | C₆H₁₄ | Low to Insoluble | A nonpolar solvent, expected to have poor solvating power for this polar molecule. The related 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid has limited solubility in hexane. |

Experimental Protocol for Solubility Determination

This section outlines a general experimental procedure for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette.

-

Dilute the aliquot with a known volume of the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in each solvent to be tested.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Caption: Workflow for determining the solubility of the target compound.

Biological Context: Glucagon Receptor Signaling Pathway

This compound is a precursor for the synthesis of (R)-isoserine, which can be incorporated into glucagon receptor antagonists. Glucagon is a peptide hormone that plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. Glucagon receptor antagonists block the action of glucagon, making them a therapeutic target for type 2 diabetes.

The binding of glucagon to its G-protein coupled receptor (GPCR) on hepatocytes initiates a signaling cascade. This pathway primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates enzymes involved in glycogenolysis and gluconeogenesis, ultimately leading to the release of glucose from the liver. Glucagon receptor antagonists competitively bind to the glucagon receptor, thereby preventing the initiation of this signaling cascade.

Caption: Glucagon signaling and the inhibitory action of its antagonist.

References

An In-depth Technical Guide to Chiral Building Blocks for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly within pharmaceutical and life sciences research, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity. Chiral building blocks, enantiomerically pure compounds used as starting materials or key intermediates, are indispensable tools for the construction of complex, stereochemically defined molecules.[1] This guide provides a comprehensive overview of the core principles, synthetic strategies, and practical applications of chiral building blocks in modern organic synthesis and drug development.

The significance of chirality in drug design cannot be overstated. Biological targets, such as enzymes and receptors, are inherently chiral and thus exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug.[2] This can lead to one enantiomer exhibiting the desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse effects.[3] Consequently, regulatory bodies like the FDA encourage the development of single-enantiomer drugs to improve efficacy and safety.[2][4]

Types and Sources of Chiral Building Blocks

Chiral building blocks are broadly categorized by their functional groups and structural motifs. Common classes include:

-

Chiral Amines: Foundational components in many pharmaceuticals, they can be sourced from the chiral pool or synthesized via methods like asymmetric hydrogenation.[5][6][7]

-

Chiral Alcohols: Versatile intermediates often derived from the asymmetric reduction of prochiral ketones.[8]

-

Chiral Carboxylic Acids: Abundant in nature (e.g., amino acids, hydroxy acids) and also accessible through asymmetric synthesis.

-

Chiral Amino Alcohols: Important structural motifs in various drugs and chiral ligands.[8]

-

Other Classes: This includes chiral esters, amides, epoxides, and various heterocyclic compounds.[8]

There are three primary strategies for obtaining enantiomerically pure compounds:

-

The Chiral Pool: This approach utilizes naturally occurring chiral molecules, such as amino acids, carbohydrates, terpenes, and alkaloids, as readily available starting materials.[9]

-

Resolution: This involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography.[9]

-

Asymmetric Synthesis: This is the most sophisticated approach, where a new chiral center is created in a molecule with a preference for one enantiomer. This is often accomplished using chiral catalysts or auxiliaries.[9]

Key Asymmetric Synthesis Methodologies

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral building blocks, offering high enantioselectivity and atom economy. Key methodologies include:

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used method for the reduction of prochiral ketones, imines, and alkenes to their corresponding chiral alcohols, amines, and alkanes. This transformation is typically catalyzed by transition metal complexes containing chiral ligands.

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) and a diamine. It is highly efficient for the asymmetric hydrogenation of ketones.[10][11]

| Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| Acetophenone | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | Isopropanol | >99 | 80 (R) | [10] |

| Methyl 2,2-dimethyl-3-oxobutanoate | RuBr₂[(R)-BINAP] | Methanol | 99 | 96 (R) | [11] |

| Substituted Ketone | Ir-complex with P,N,O-ligand | Ethanol | >99 | >99 (R) | [12] |

Asymmetric Epoxidation

Asymmetric epoxidation introduces a chiral epoxide moiety from a prochiral alkene. Epoxides are versatile intermediates that can be opened with various nucleophiles to generate a range of functionalized chiral molecules.

Jacobsen-Katsuki Epoxidation: This reaction utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[1][13]

| Alkene Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |

| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | m-CPBA | - | 94-97 | [1][14] |

| 1-Phenylcyclohexene | Mn(salen-a)Cl | NaOCl | - | 82.3 | [14] |

| 6-Cyano-2,2-dimethylchromene | Heterogeneous Mn(salen) | NaOCl | High | >90 | [14] |

Asymmetric Synthesis of Chiral Amines

Chiral amines are crucial building blocks in medicinal chemistry. Asymmetric hydrogenation of imines and enamides is a direct and efficient route to these valuable compounds.[6]

| Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |

| N-(1-phenylvinyl)acetamide | (R,R)-NORPHOS-Rh | Methanol | >99 | 95 | |

| N-Aryl Imines | Ir-SimplePHOX | Dichloromethane | >99 | up to 97 | [6] |

| (Z)-β-Branched Enamides | Rh-SDP | Toluene | >99 | up to 99 |

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from the work of Noyori and colleagues.[10]

Materials:

-

RuCl₂[(S)-TolBINAP][(S,S)-DPEN] catalyst

-

Acetophenone

-

Anhydrous isopropanol

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas (high pressure)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, charge the autoclave with the RuCl₂[(S)-TolBINAP][(S,S)-DPEN] catalyst.

-

Add a solution of acetophenone in anhydrous isopropanol.

-

Add a solution of t-BuOK in anhydrous isopropanol.

-

Seal the autoclave and remove it from the glovebox.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 45 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for the specified time (e.g., 48 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation of an Alkene

This is a general procedure for the Jacobsen epoxidation.[13]

Materials:

-

(R,R)- or (S,S)-Jacobsen's catalyst (chiral Mn(III)-salen complex)

-

Alkene substrate

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (4-PPNO) as an axial ligand (optional, can improve results)

-

Buffered sodium hypochlorite solution (commercial bleach) as the oxidant

Procedure:

-

Dissolve the alkene substrate and 4-PPNO (if used) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add the Jacobsen's catalyst (typically 2-10 mol%).

-

Add the buffered bleach solution dropwise with vigorous stirring over a period of time.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium sulfite solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of a chiral product.

Materials:

-

Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

-

HPLC system with a UV detector

-

HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol)

-

Modifiers (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

-

Racemic standard of the analyte

-

Sample of the chiral product

Procedure:

-

Method Development:

-

Select a chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based columns are a good starting point for many chiral compounds.

-

Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., isopropanol or ethanol).

-

Inject the racemic standard to determine the retention times of both enantiomers and to assess the resolution.

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

-

-

Sample Analysis:

-

Dissolve a known amount of the chiral product in the mobile phase.

-

Inject the sample onto the chiral HPLC column under the optimized conditions.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

-

Application in Drug Development: A Case Study of β2-Adrenergic Receptor Agonists

The β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR), is a key target for drugs used to treat asthma and other respiratory diseases. The stereochemistry of β2AR agonists plays a critical role in their pharmacological activity. For example, the agonist fenoterol has two chiral centers and exists as four stereoisomers. These stereoisomers exhibit different binding affinities and functional activities at the β2AR.

The (R,R')-enantiomer of fenoterol is a potent agonist that primarily activates the Gs signaling pathway, leading to bronchodilation. In contrast, the (S,R')-enantiomer can activate both Gs and Gi signaling pathways. The activation of the Gi pathway can lead to unwanted side effects. This differential signaling highlights the importance of using enantiomerically pure drugs.

Workflow for Chiral Synthesis and Analysis

A typical workflow for an asymmetric synthesis project involves several key stages, from initial planning to the final analysis of the chiral product.

Conclusion

Chiral building blocks are fundamental to the advancement of modern organic synthesis, enabling the creation of complex molecules with precise stereochemical control.[11] The strategic choice between utilizing the chiral pool, performing resolution, or designing an asymmetric synthesis is crucial for the efficient production of enantiomerically pure compounds. Asymmetric catalysis, in particular, offers powerful and elegant solutions for accessing a wide range of chiral amines, alcohols, and other valuable intermediates. A thorough understanding of the available synthetic methodologies, coupled with robust analytical techniques for determining enantiomeric purity, is essential for researchers and professionals in the field of drug discovery and development. The continued innovation in this area promises to deliver safer, more effective medicines and novel functional materials.[4]

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. koreascience.kr [koreascience.kr]

Dioxolane Derivatives in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Chiral dioxolane derivatives have emerged as a powerful and versatile class of molecules in the field of asymmetric synthesis. Their rigid cyclic structure, derived from readily available chiral precursors, provides a well-defined stereochemical environment that can effectively control the three-dimensional arrangement of atoms during a chemical reaction. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of dioxolane derivatives as chiral auxiliaries and ligands in asymmetric synthesis.

Core Concepts: The Role of Dioxolane Derivatives

Dioxolane derivatives exert stereochemical control through several key mechanisms:

-

Chiral Auxiliaries: A chiral dioxolane unit is temporarily incorporated into a prochiral substrate. The steric bulk and conformational rigidity of the dioxolane auxiliary block one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This results in the diastereoselective formation of the product. The auxiliary can then be cleaved to yield the desired enantiomerically enriched molecule.

-

Chiral Ligands for Metal Catalysts: Dioxolane-based diols, such as the widely used TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), can coordinate to metal centers to form chiral Lewis acid catalysts. The C₂-symmetric backbone of these ligands creates a chiral pocket around the metal, which activates the substrate and dictates the facial selectivity of the reaction.

-

Chiral Solvents and Additives: In some cases, chiral dioxolane derivatives can be used as solvents or additives to induce enantioselectivity in a reaction, although this is a less common application.

Key Dioxolane Derivatives in Asymmetric Synthesis

TADDOLs and their Analogs

TADDOLs are a prominent class of C₂-symmetric diols derived from tartaric acid. Their ease of synthesis and modular nature, allowing for the tuning of steric and electronic properties by varying the aryl substituents, have made them invaluable ligands in a wide range of asymmetric transformations.

Solketal and its Derivatives

Solketal, the isopropylidene acetal of glycerol, is a readily available and inexpensive chiral building block derived from the chiral pool. It can be used as a starting material for the synthesis of more complex chiral ligands and catalysts.

Chiral 1,3-Dioxolan-4-ones

Derived from α-hydroxy acids, chiral 1,3-dioxolan-4-ones serve as effective chiral enolate precursors. The dioxolanone ring provides excellent stereocontrol in aldol, Michael, and alkylation reactions.

Applications in Asymmetric Synthesis

Dioxolane derivatives have been successfully employed in a multitude of asymmetric reactions, consistently delivering high levels of stereocontrol.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral dioxolane auxiliaries, particularly those derived from α-hydroxy acids, are highly effective in controlling the diastereoselectivity of aldol additions. The stereochemical outcome can often be predicted using the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.

Table 1: Diastereoselective Aldol Reactions using Dioxolane-Based Chiral Auxiliaries

| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | (S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | Benzaldehyde | LDA | >95:5 | 85 | [1] |

| 2 | (S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | Isobutyraldehyde | LDA | >95:5 | 82 | [1] |

| 3 | Oxazolidinone from cis-1-amino-2-hydroxyindan | Propionaldehyde | Bu₂BOTf | >99:1 | 88 | [2] |

| 4 | Oxazolidinone from cis-1-amino-2-hydroxyindan | Benzaldehyde | Bu₂BOTf | >99:1 | 92 | [2] |

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. TADDOL-based Lewis acid catalysts have been shown to effectively catalyze enantioselective Diels-Alder reactions, affording cycloadducts with high enantiomeric excess.[3][4]

Table 2: Enantioselective Diels-Alder Reactions Catalyzed by TADDOL Derivatives

| Entry | Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| 1 | 1-Amino-3-siloxy-1,3-butadiene | Methacrolein | (R,R)-TADDOL (20 mol%) | Toluene | -78 | 75 | 88 | [5] |

| 2 | 1-Amino-3-siloxy-1,3-butadiene | Benzaldehyde | (R,R)-TADDOL (20 mol%) | Toluene | -78 | 82 | 96 | [5] |

| 3 | Cyclopentadiene | N-Acryloyloxazolidinone | TiCl₂(TADDOLato) (10 mol%) | CH₂Cl₂ | -78 | 91 | 92 | [6] |

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction. Chiral dioxolane derivatives have been utilized both as chiral auxiliaries and as ligands for catalysts in asymmetric Michael additions, providing access to enantioenriched 1,5-dicarbonyl compounds and their derivatives.

Table 3: Asymmetric Michael Additions using Dioxolane Derivatives

| Entry | Nucleophile | Michael Acceptor | Chiral Source | Catalyst/Base | Yield (%) | dr / ee (%) | Reference |

| 1 | Diethyl malonate | Cyclopentenone | LiAl(BINOL)₂ | - | - | - | [7] |

| 2 | Acetaldehyde | (E)-β-Nitrostyrene | (S)-Diphenylprolinol silyl ether | - | 75 | 99 (ee) | [8] |

| 3 | Isobutyraldehyde | N-Phenylmaleimide | α,β-Dipeptide | NaOH (aq.) | 85 | 92:8 (er) | [9] |

| 4 | α-Azidoindanone | Azadiene | Squaramide | - | 82 | >95:5 (dr), 90:10 (er) | [10] |

Asymmetric Fluorination

Table 4: Titanium-TADDOLate Catalyzed Asymmetric Fluorination of β-Ketoesters

| Entry | Substrate | Fluorinating Agent | TADDOL Ligand | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Ethyl 2-oxo-cyclopentanecarboxylate | F-TEDA | Phenyl-TADDOL | MeCN | 95 | 85 | [11] |

| 2 | Ethyl 2-oxo-cyclohexanecarboxylate | F-TEDA | 1-Naphthyl-TADDOL | MeCN | 98 | 91 | [11] |

| 3 | Ethyl benzoylacetate | NFSI | Phenyl-TADDOL | CH₂Cl₂ | 85 | 88 | [12] |

Experimental Protocols

Synthesis of a TADDOL Derivative: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphthalen-2-yl)-1,3-dioxolane-4,5-dimethanol

Materials:

-

(R,R)-Dimethyl O,O-isopropylidenetartrate

-

2-Bromonaphthalene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Hexane

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings and a crystal of iodine. Add a solution of 2-bromonaphthalene in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining 2-bromonaphthalene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. To this solution, add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a toluene/hexane mixture to afford the pure TADDOL derivative.

General Procedure for Titanium-TADDOLate Catalyzed Asymmetric Fluorination

Materials:

-

β-Ketoester (substrate)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

TADDOL ligand

-

N-Fluorobenzenesulfonimide (NFSI) or F-TEDA-BF₄ (Selectfluor)

-

Anhydrous acetonitrile (MeCN) or dichloromethane (CH₂Cl₂)

-

Molecular sieves (optional)

Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the TADDOL ligand in the anhydrous solvent. To this solution, add Ti(OiPr)₄ and stir the mixture at room temperature for 1 hour to form the titanium-TADDOLate complex.

-

Reaction Setup: To the pre-formed catalyst solution, add the β-ketoester substrate. If using molecular sieves, add them at this stage.

-

Fluorination: Add the fluorinating agent (NFSI or Selectfluor) in one portion.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Purification and Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

General Procedure for Asymmetric Aldol Reaction using a Chiral Dioxolane Auxiliary

Materials:

-

Chiral 1,3-dioxolan-4-one derivative

-

Lithium diisopropylamide (LDA) or other suitable base

-

Aldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Enolate Formation: In a flame-dried flask under an argon atmosphere, dissolve the chiral 1,3-dioxolan-4-one in anhydrous THF and cool the solution to -78 °C. To this solution, add LDA dropwise and stir for 30-60 minutes to ensure complete formation of the lithium enolate.

-

Aldol Addition: Add the aldehyde to the enolate solution at -78 °C.

-